molecular formula C15H17BrN2O4 B11066579 5-bromo-1-({2-[(2-methylbenzyl)oxy]ethoxy}methyl)pyrimidine-2,4(1H,3H)-dione

5-bromo-1-({2-[(2-methylbenzyl)oxy]ethoxy}methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11066579
M. Wt: 369.21 g/mol
InChI Key: NMBSBAYDNSICGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BROMO-1-({2-[(2-METHYLBENZYL)OXY]ETHOXY}METHYL)-2,4(1H,3H)-PYRIMIDINEDIONE is a synthetic organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidinedione ring and a complex ether linkage involving a 2-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-1-({2-[(2-METHYLBENZYL)OXY]ETHOXY}METHYL)-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multiple steps:

    Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through a condensation reaction between urea and malonic acid derivatives under acidic or basic conditions.

    Ether Linkage Formation: The complex ether linkage is formed by reacting the brominated pyrimidinedione with 2-[(2-METHYLBENZYL)OXY]ETHANOL under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for bromination and ether formation steps, which can provide better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ether linkage, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of the de-brominated pyrimidinedione.

    Substitution: Formation of substituted pyrimidinediones with various functional groups.

Scientific Research Applications

5-BROMO-1-({2-[(2-METHYLBENZYL)OXY]ETHOXY}METHYL)-2,4(1H,3H)-PYRIMIDINEDIONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-BROMO-1-({2-[(2-METHYLBENZYL)OXY]ETHOXY}METHYL)-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ether linkage play crucial roles in binding to these targets, influencing their activity and modulating biochemical pathways. The compound may inhibit or activate specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-1-({2-[(2-METHYLBENZYL)OXY]ETHOXY}METHYL)-2,4(1H,3H)-PYRIMIDINEDIONE
  • 5-IODO-1-({2-[(2-METHYLBENZYL)OXY]ETHOXY}METHYL)-2,4(1H,3H)-PYRIMIDINEDIONE
  • 5-FLUORO-1-({2-[(2-METHYLBENZYL)OXY]ETHOXY}METHYL)-2,4(1H,3H)-PYRIMIDINEDIONE

Uniqueness

The uniqueness of 5-BROMO-1-({2-[(2-METHYLBENZYL)OXY]ETHOXY}METHYL)-2,4(1H,3H)-PYRIMIDINEDIONE lies in its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C15H17BrN2O4

Molecular Weight

369.21 g/mol

IUPAC Name

5-bromo-1-[2-[(2-methylphenyl)methoxy]ethoxymethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C15H17BrN2O4/c1-11-4-2-3-5-12(11)9-21-6-7-22-10-18-8-13(16)14(19)17-15(18)20/h2-5,8H,6-7,9-10H2,1H3,(H,17,19,20)

InChI Key

NMBSBAYDNSICGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COCCOCN2C=C(C(=O)NC2=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.